Product packaging for 5-Hydroxy Acetate Omeprazole(Cat. No.:)

5-Hydroxy Acetate Omeprazole

Cat. No.: B13857047
M. Wt: 403.5 g/mol
InChI Key: RJFDGYTUFFTRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Acetate Omeprazole-d3 is the deuterated analog of this compound, which is a key intermediate in the synthesis of 5-Hydroxy Omeprazole . 5-Hydroxy Omeprazole is recognized as the primary metabolite of the proton pump inhibitor Omeprazole . Omeprazole itself functions by covalently binding to the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach, leading to a potent and long-lasting inhibition of gastric acid secretion . Consequently, this compound-d3 serves as a critical reference standard in pharmaceutical research and development. Its primary applications are in metabolic studies and the quantitative analysis of Omeprazole pathways, particularly when utilizing mass spectrometry techniques where the deuterium label allows for precise tracking and measurement . This compound is essential for investigating the pharmacokinetics, bioavailability, and metabolic fate of Omeprazole and related substances . Researchers value this compound for probing the mechanisms of anti-ulcerative agents and for ensuring the quality and consistency of pharmaceutical products . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5S B13857047 5-Hydroxy Acetate Omeprazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate

InChI

InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22)

InChI Key

RJFDGYTUFFTRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies

Total Synthesis of 5-Hydroxyomeprazole Precursors

Regioselective Hydroxylation Methodologies

Achieving regioselective hydroxylation is a critical step in the synthesis of 5-hydroxyomeprazole. While chemical synthesis routes exist, enzymatic and microbial methods have shown considerable promise.

Chemical Synthesis: A multi-step chemical synthesis has been developed to introduce the hydroxyl group. This process can be lengthy, with one traditional linear synthesis reportedly taking 12 steps with a cumulative yield of 8–12%. A more optimized convergent approach has shortened this to 8 steps with a higher yield of 18–22%.

Enzymatic and Microbial Hydroxylation: Biocatalytic methods offer an alternative, often more selective, approach. Human cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, are known to metabolize omeprazole (B731) to 5-hydroxyomeprazole. doi.orgacs.orgmdpi.com CYP2C19, in particular, preferentially hydroxylates the R-enantiomer of omeprazole at the 5-position. acs.orgacs.org

Researchers have successfully utilized bacterial CYP102A1 mutants from Bacillus megaterium to achieve this transformation. doi.orgnih.gov These mutants can hydroxylate both S- and R-enantiomers of omeprazole to produce 5-hydroxyomeprazole as the major metabolite. doi.org Notably, the triple mutant R47L/F87V/L188Q has demonstrated high conversion rates and selectivity for producing 5-hydroxyomeprazole from racemic, S-, and R-omeprazole. doi.orgnih.gov Fungi have also been explored as a means for the biotransformation of omeprazole, providing an environmentally friendly route to its metabolites. scielo.br

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-hydroxyomeprazole precursors.

The final coupling of this pyridine (B92270) intermediate with 5-methoxy-1H-benzimidazole-2-thiol is followed by oxidation to the sulfoxide (B87167). The oxidation of the sulfide (B99878) intermediate is sensitive to acidic conditions. Performing the oxidation with m-CPBA in a mixture of dichloromethane (B109758) and aqueous sodium bicarbonate solution under an argon atmosphere has been shown to yield 5-hydroxyomeprazole. researchgate.net

Synthetic Step Reagents and Conditions Yield
Hydroxyl Protection2-methylbenzoyl chloride, TEA, DCM, -5 to 20 °C-
N-Oxidationm-CPBA, CHCl3, 5 to 25 °C-
Boekelheide RearrangementAc2O, 20 to 100 °C-
HydrolysisNaOH, H2O, THF, 20 °C-
ChlorinationSOCl2, DCM, 0 to 2 °CExcellent
Overall Yield (5 steps) 55% researchgate.netvu.lt
Sulfide Oxidationm-CPBA, NaHCO3, DCM, H2O, 2-3 °C45% researchgate.net

Acetylation Methods for Hydroxylated Omeprazole Analogs

The introduction of an acetate (B1210297) group onto the hydroxylated omeprazole scaffold is achieved through esterification.

Esterification Techniques for Hydroxyl Groups

Fischer-Speier esterification is a common method for forming esters from an alcohol and a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. testbook.com This reaction is reversible and often requires heating under reflux to drive the reaction towards the ester product. scienceready.com.aulibretexts.org The ester can then be isolated from the reaction mixture, often by distillation, due to its typically lower boiling point compared to the starting materials. libretexts.org For less reactive substrates like phenols, the reaction is often too slow to be practical. libretexts.org

An alternative is to use a more reactive acylating agent, such as an acyl chloride or an acid anhydride, with the alcohol. libretexts.org These reactions are generally faster and may not require a catalyst, although gentle warming is sometimes necessary. libretexts.org

Catalytic Systems for Acetate Moiety Introduction

The acetylation of pyridine N-oxides can be achieved using acetic anhydride. google.com This reaction, known as the Boekelheide rearrangement, introduces an acetoxy group onto the pyridine ring system. In some cases, a catalyst such as a 4-dialkylaminopyridine (e.g., 4-dimethylaminopyridine) can be used to facilitate the O-acylation and subsequent acetoxylation at elevated temperatures (80 to 120 °C). google.com

Transition metal catalysts, particularly those based on manganese and iron, have been investigated for various oxidation reactions, including epoxidations, which share some mechanistic principles with hydroxylation. acs.org While not directly for acetylation, these catalytic systems highlight the ongoing research into developing efficient and selective catalysts for modifying complex organic molecules. For instance, manganese complexes with triazacyclononane-derived ligands have been used for asymmetric epoxidation. acs.org

Control of Stereochemistry During Derivatization

Omeprazole is a chiral molecule due to the stereocenter at the sulfur atom of the sulfoxide group. google.com The synthesis of a specific enantiomer, such as esomeprazole (B1671258) (S-omeprazole), requires stereocontrolled methods.

Asymmetric oxidation of the prochiral sulfide precursor is a key strategy to achieve enantiomerically enriched sulfoxides. Catalytic systems employing titanium(IV) isopropoxide with a chiral tartrate ligand (a modified Sharpless epoxidation reagent) have been highly effective in producing esomeprazole with high enantiomeric excess. e3s-conferences.org Other transition metal catalysts, including those based on manganese porphyrins and iron Schiff bases, have also been successfully employed for the asymmetric synthesis of esomeprazole. e3s-conferences.org

The separation of enantiomers from a racemic mixture is another approach. Chiral chromatography, using a chiral stationary phase, can be used to resolve the enantiomers of 5-hydroxyomeprazole. Additionally, non-aqueous capillary electrophoresis (NACE) with a chiral selector like heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin has been developed for the enantiomeric separation of omeprazole and 5-hydroxyomeprazole. nih.gov

Synthesis of Stable Isotope Labeled 5-Hydroxy Acetate Omeprazole (e.g., Deuterated Analogs)

Stable isotope-labeled compounds, particularly deuterated analogs, are invaluable tools in drug development and metabolic research. medchemexpress.comnih.gov They serve as internal standards for quantitative analysis and can be used to trace the metabolic fate of a drug. researchgate.netnih.govmdpi.com The incorporation of deuterium (B1214612) can also influence the pharmacokinetic profile of a compound. medchemexpress.comnih.gov

Incorporation of Deuterium (D3) into Specific Positions

The strategic incorporation of deuterium atoms (D) into a molecule can alter its metabolic profile by slowing down the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. mdpi.comnih.gov For omeprazole and its metabolites, deuterium labeling, often as a D3-methyl group, is a common strategy. researchgate.netnih.gov

The synthesis of deuterated this compound would logically start from a deuterated precursor. For instance, D3-omeprazole can be synthesized and subsequently metabolized to its hydroxylated form. researchgate.netnih.gov The deuterium is typically introduced on the methoxy (B1213986) group of the pyridine ring of omeprazole. medchemexpress.comresearchgate.netnih.gov This is because one of the major metabolic pathways of omeprazole involves hydroxylation of the methyl group on the pyridine ring, a reaction primarily catalyzed by the CYP2C19 enzyme. scielo.br By using a deuterated methyl group (CD3), the rate of this metabolic step can be reduced.

Another approach involves the chemical synthesis of the deuterated metabolite directly. This would require a deuterated starting material for the pyridine moiety. A general synthetic route to 5-hydroxyomeprazole has been developed, which could be adapted for a deuterated analog. researchgate.net This synthesis involves the coupling of a substituted pyridine with a benzimidazole (B57391) thiol. To produce a D3-labeled version, the corresponding deuterated pyridine precursor would be required.

The table below outlines the key reactants and their roles in the synthesis of deuterated omeprazole analogs.

Reactant/IntermediateRole in Synthesis
Deuterated methylating agent (e.g., CD3I)Introduces the D3-methyl group onto a precursor molecule.
Substituted Pyridine PrecursorThe core heterocyclic structure to which the D3-methyl group is attached.
Benzimidazole ThiolThe second key heterocyclic component that is coupled with the pyridine derivative.
Oxidizing AgentConverts the intermediate sulfide to the final sulfoxide (omeprazole structure). google.com

Purification and Enrichment of Labeled Compounds

Following the synthesis or biotransformation to produce deuterated this compound, purification is essential to isolate the labeled compound from unlabeled counterparts and other reaction byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. scielo.brnih.govresearchgate.net

Several HPLC methods have been developed for the analysis of omeprazole and its metabolites, which can be adapted for the purification of the deuterated analog. scielo.brnih.govresearchgate.net These methods often employ C18 columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. nih.govresearchgate.net For more complex separations, such as separating enantiomers, chiral HPLC columns are utilized. nih.govnih.gov

The enrichment of the labeled compound involves maximizing its concentration relative to the unlabeled form. This is particularly important for ensuring the accuracy of its use as an internal standard. The efficiency of the purification process directly impacts the level of enrichment.

The following table summarizes common purification techniques.

TechniqueDescription
High-Performance Liquid Chromatography (HPLC) A powerful technique for separating, identifying, and quantifying components in a mixture. scielo.brnih.govresearchgate.net
Solid-Phase Extraction (SPE) Used for sample preparation to concentrate and purify the analyte of interest before HPLC analysis. nih.gov
Recrystallization A technique used to purify solid compounds based on differences in solubility. google.com
Column Chromatography A method used to separate individual chemical compounds from mixtures. mdpi.com

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound and its labeled analogs from a small laboratory scale to a larger research production scale presents several challenges. While the fundamental chemistry remains the same, process parameters must be optimized to ensure reproducibility, safety, and cost-effectiveness.

Key considerations for scale-up include:

Reaction Conditions: Temperature, pressure, and reaction times need to be carefully controlled and potentially adjusted for larger volumes to manage heat transfer and ensure consistent product quality. researchgate.net

Reagent Handling: The safe handling and storage of larger quantities of reagents become more critical.

Purification Methods: Purification techniques like HPLC may need to be scaled up, which can involve using larger columns and solvent volumes. Alternative methods like crystallization may be more practical for larger quantities. researchgate.netgoogle.com

Process Reproducibility: Ensuring that each batch of the synthesized compound meets the required purity and yield specifications is crucial. researchgate.net

Research has been conducted on the scale-up of omeprazole synthesis, with batch sizes ranging from several hundred grams to kilograms in laboratory and pilot plant settings. researchgate.netmuni.cz These studies provide valuable insights into the challenges and methodologies applicable to the production of its derivatives. Although a study was conducted at a laboratory scale, the findings can help anticipate issues during the scale-up process. nih.gov

Biosynthesis and Biotransformation Pathways of Omeprazole and Its Metabolites

Enzymatic Formation of 5-Hydroxyomeprazole

The formation of 5-hydroxyomeprazole is a primary metabolic pathway for omeprazole (B731), a proton pump inhibitor administered as a racemic mixture of its R- and S-enantiomers. acs.org This biotransformation is predominantly carried out by the cytochrome P450 (CYP) system of enzymes located mainly in the liver. wikipedia.orgnih.govdrugbank.com

The hydroxylation of omeprazole to 5-hydroxyomeprazole is principally mediated by the polymorphic enzyme CYP2C19, with a lesser contribution from CYP3A4. nih.govnih.gov CYP2C19 is considered the major high-affinity omeprazole 5-hydroxylase, particularly at therapeutic concentrations. nih.gov In contrast, CYP3A4 acts as a low-affinity hydroxylating enzyme for omeprazole. nih.gov While CYP2C19 is the primary enzyme for this reaction, other CYP2C enzymes like CYP2C8, CYP2C9, and CYP2C18 have been shown to contribute to the formation of 5-hydroxyomeprazole, especially at higher substrate concentrations. nih.gov

The relative contributions of CYP2C19 and CYP3A4 can vary depending on the omeprazole concentration. At low, therapeutically relevant concentrations, CYP2C19 is responsible for approximately 70% of omeprazole 5-hydroxylation. nih.gov At higher concentrations, the contributions of the two enzymes become more comparable. nih.gov The formation of another major metabolite, omeprazole sulfone, is mediated almost exclusively by CYP3A4. acs.orgnih.govnih.gov

The metabolism of omeprazole by CYP enzymes is both stereoselective and regioselective. acs.orgresearchgate.net

Stereoselectivity : CYP2C19 preferentially metabolizes the R-enantiomer of omeprazole. acs.org The primary metabolic route for R-omeprazole is its conversion to 5-hydroxyomeprazole by CYP2C19. clinpgx.org The S-enantiomer (esomeprazole) is metabolized at a lower rate, which contributes to its higher plasma concentrations compared to the R-enantiomer when a racemic mixture is administered. clinpgx.org While both CYP2C19 and CYP3A4 can hydroxylate R-omeprazole, S-omeprazole is hydroxylated to 5-hydroxyomeprazole almost exclusively by CYP2C19. researchgate.netresearchgate.net CYP3A4, on the other hand, preferentially metabolizes the S-enantiomer via sulfoxidation to form omeprazole sulfone. acs.orgresearchgate.net

Regioselectivity : The hydroxylation reaction catalyzed by CYP2C19 shows a strong preference for the 5-methyl group on the benzimidazole (B57391) ring of R-omeprazole. acs.org Computational studies have indicated that when metabolizing R-omeprazole, the reaction at the 5-methyl site is strongly favored over the 5'-methoxy site. acs.org For the S-enantiomer, CYP2C19 primarily catalyzes 5-O-demethylation, while CYP3A4 converts it to 3-hydroxyomeprazole (B12663690). researchgate.netclinpgx.org

In vitro studies using recombinant human CYP enzymes have been crucial in characterizing the kinetics of 5-hydroxyomeprazole formation. These studies have demonstrated that CYP2C19 has a significantly higher affinity (a lower Kₘ value) for omeprazole 5-hydroxylation compared to CYP3A4, CYP2C8, or CYP2C18. nih.gov

The turnover number, which represents the number of substrate molecules converted per enzyme molecule per unit of time, is substantially higher for CYP2C19 in the formation of 5-hydroxyomeprazole compared to other CYP2C enzymes. nih.gov Recombinant human CYP3A4 has been shown to form both 5-hydroxyomeprazole and omeprazole sulfone. nih.gov

Below is a table summarizing the kinetic parameters from an in vitro study with recombinant human P450 enzymes.

EnzymeMetabolite FormedTurnover Number (nmol/min/nmol P450)Kₘ (μM)
CYP2C195-Hydroxyomeprazole13.4 ± 1.4Low
CYP3A45-Hydroxyomeprazole5.7 ± 1.1High
CYP3A4Omeprazole Sulfone7.4 ± 0.9N/A
CYP2C85-Hydroxyomeprazole2.2 ± 0.1High
CYP2C185-Hydroxyomeprazole1.5 ± 0.1High
CYP2C95-Hydroxyomeprazole~0.5N/A

Data sourced from in vitro studies with recombinant human P450 enzymes. nih.gov The Kₘ for CYP2C19 was substantially lower than for CYP3A4, CYP2C8, or CYP2C18.

Hypothetical or Confirmed Acetylation Mechanisms of 5-Hydroxyomeprazole

Based on the available scientific literature, there is no direct evidence or established pathway for the acetylation of 5-hydroxyomeprazole to form "5-Hydroxy Acetate (B1210297) Omeprazole." Metabolic studies of omeprazole have identified hydroxylation, sulfoxidation, and demethylation as the primary biotransformation routes, leading to metabolites such as 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole. clinpgx.orgclinpgx.org Further metabolism of these primary metabolites has also been described, but acetylation of the 5-hydroxy group is not a documented reaction. nih.gov

As the acetylation of 5-hydroxyomeprazole is not a known metabolic pathway, no specific acetyltransferase enzymes have been identified for this hypothetical reaction. In general, acetylation in drug metabolism is carried out by N-acetyltransferases (NATs), but these enzymes typically act on amino groups, not hydroxyl groups. Acetylation is a widespread post-translational modification for proteins, regulated by lysine (B10760008) acetyltransferases (KATs), but this is distinct from the metabolism of small molecule drugs. nih.govresearchgate.net

For a hypothetical acetylation reaction to occur, it would likely depend on the cofactor Acetyl-Coenzyme A (Acetyl-CoA). nih.gov Acetyl-CoA serves as the acetyl group donor in enzymatic acetylation reactions catalyzed by acetyltransferases. researchgate.net However, without an identified enzyme or pathway for the acetylation of 5-hydroxyomeprazole, any discussion of cofactor dependence remains purely speculative.

Further Metabolic Fate of 5-Hydroxyomeprazole

Following the initial formation of 5-hydroxyomeprazole via hydroxylation of a methyl group on the pyridine (B92270) ring, this primary metabolite undergoes further extensive biotransformation before excretion. These subsequent reactions involve both Phase I and Phase II metabolic pathways, leading to the formation of several secondary metabolites. The nature and prevalence of these pathways can vary significantly, contributing to the complete elimination of the drug from the body.

Phase I Reactions: The 5-hydroxyomeprazole metabolite is a substrate for additional Phase I oxidative reactions. A principal subsequent pathway is the further oxidation of the newly formed alcohol (hydroxymethyl) group to yield the corresponding carboxylic acid metabolite, also known as carboxyomeprazole. tandfonline.comnih.govnih.gov This conversion represents a key step in the metabolic cascade for this branch of omeprazole breakdown. tandfonline.comnih.gov

In addition to oxidation of the hydroxymethyl group, 5-hydroxyomeprazole can also undergo sulfoxidation. This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govclinpgx.org The result is the formation of a common secondary metabolite, 5-hydroxyomeprazole sulphone, which is also formed when the other primary metabolite, omeprazole sulphone, is hydroxylated by CYP2C19. nih.govbasicmedicalkey.com

Phase II Reactions: As with many xenobiotics, the hydroxyl group of 5-hydroxyomeprazole makes it a target for Phase II conjugation reactions, which increase water solubility and facilitate excretion. Glucuronidation, the conjugation with glucuronic acid, has been identified as a relevant pathway. nih.govbio-conferences.org For instance, studies in dogs have shown that aromatic hydroxylation followed by glucuronide conjugation is a major route of biotransformation. nih.gov The presence of hydroxy-glucuronide metabolites has also been reported in mice. nih.gov Sulfation, another common Phase II pathway, has also been suggested as a route for omeprazole metabolites. bio-conferences.org

Mechanistic studies in preclinical animal models reveal significant species-dependent differences in the excretion pathways of omeprazole metabolites. Biliary excretion, in particular, plays a much more dominant role in the elimination of metabolites in rats and dogs compared to humans. tandfonline.comnih.gov

In both rats and dogs, only about 20-30% of an administered dose of omeprazole is excreted as metabolites in the urine. tandfonline.comtandfonline.comtandfonline.com The majority, approximately 70-80%, is recovered in the feces, indicating that biliary excretion is the primary route of elimination for its metabolites. tandfonline.comtandfonline.com Studies using bile-fistulated dogs confirmed that biliary excretion is a major pathway for the clearance of omeprazole metabolites. nih.gov In rats, microdialysis studies have further demonstrated the presence of omeprazole in bile, supporting the significance of hepatobiliary excretion. nih.gov

In contrast, mice excrete a higher proportion of metabolites via the kidneys, with studies showing an average of 55% of a radiolabeled dose recovered in the urine within 72 hours. nih.gov In all preclinical species studied, less than 0.1% of the dose is recovered as the unchanged parent drug in the urine, underscoring the completeness of its metabolism before elimination. tandfonline.comnih.gov

Preclinical ModelUrinary Excretion (% of Dose)Fecal/Biliary Excretion (% of Dose)Primary Excretion Route
Rat~20-30% tandfonline.comtandfonline.com~70-80% tandfonline.comtandfonline.comBiliary/Fecal tandfonline.com
Dog~20-30% tandfonline.comtandfonline.com~70-80% tandfonline.comtandfonline.comBiliary/Fecal tandfonline.com
Mouse~55% nih.gov~45% nih.govUrinary nih.gov

Interspecies Differences in Omeprazole Metabolism Leading to Metabolite Formation (in vitro and animal models)

The metabolism of omeprazole exhibits notable qualitative and quantitative differences across various species, as demonstrated in both in vitro and in vivo animal models. These variations affect the profile of metabolites formed and their subsequent excretion routes. tandfonline.comnih.gov

In rats, the major metabolic pathway involves aliphatic hydroxylation to form 5-hydroxyomeprazole, followed by its oxidation to the corresponding carboxylic acid. tandfonline.comnih.gov This pathway of forming the acidic metabolite is a dominant feature of omeprazole biotransformation in this species. nih.gov

In dogs, while aliphatic hydroxylation also occurs, the most abundant biotransformation route involves aromatic hydroxylation at a different position on the benzimidazole ring, which is then followed by Phase II conjugation with glucuronic acid. tandfonline.comnih.gov The formation of the carboxylic acid metabolite is a less prominent pathway in dogs compared to rats. nih.gov

These interspecies variations are critical for the interpretation of toxicological and pharmacological data from animal models and their extrapolation to human metabolism.

Preclinical ModelMajor Metabolic PathwaysKey Identified Metabolites
RatAliphatic hydroxylation and subsequent oxidation to carboxylic acid. tandfonline.comnih.gov5-hydroxyomeprazole, Carboxyomeprazole. tandfonline.comnih.gov
DogAromatic hydroxylation followed by glucuronidation. nih.govAromatic hydroxy-omeprazole, Glucuronide conjugates. nih.gov
MouseComplex pattern of multiple oxidative and conjugation pathways. nih.govmdpi.comNumerous metabolites including hydroxy-glucuronide conjugates. nih.gov

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules. For a compound with the complexity of 5-Hydroxy Acetate (B1210297) Omeprazole (B731), a suite of one-dimensional and multi-dimensional NMR experiments is employed to assign every proton and carbon atom and to establish stereochemical relationships. whiterose.ac.uk

Multi-dimensional NMR experiments are critical for deciphering the complex spin systems within 5-Hydroxy Acetate Omeprazole by separating signals into two dimensions, revealing correlations between nuclei. newdrugapprovals.orgresearchgate.net

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons that are typically two or three bonds apart. In this compound, COSY would be used to trace the proton networks within the benzimidazole (B57391) and pyridine (B92270) rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This provides an unambiguous assignment of carbons bearing protons, such as the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different structural fragments of the molecule. For instance, it would show correlations from the methoxy protons to their respective ring carbons and, most importantly, link the pyridine and benzimidazole moieties via the methylene sulfoxide (B87167) bridge. japsonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.org This is essential for determining the three-dimensional structure and stereochemistry of the molecule. acdlabs.com A related experiment, ROESY, is also commonly used for molecules of this size. researchgate.net

Interactive Table: Predicted Key 2D NMR Correlations for this compound
ExperimentCorrelating NucleiStructural Information Provided
COSY Aromatic protons on benzimidazole ringConfirms connectivity and substitution pattern of the benzimidazole system.
Aromatic proton on pyridine ringIdentifies neighboring protons within the pyridine ring system.
HSQC -CH2- protons ↔ C of methylene bridgeAssigns the carbon signal of the key methylene bridge.
-OCH3 protons ↔ C of methoxy groupsAssigns the carbon signals for both methoxy groups.
Aromatic protons ↔ Aromatic carbonsAssigns the protonated carbons of the benzimidazole and pyridine rings.
HMBC -CH2- protons ↔ Carbonyl C of acetateCrucially confirms the position of the acetate group.
-CH2- protons ↔ Carbons of pyridine ringConnects the methylene bridge to the pyridine ring.
-CH2- protons ↔ Carbons of benzimidazole ring (via sulfoxide)Connects the two heterocyclic ring systems.
NOESY Pyridine ring protons ↔ Benzimidazole ring protonsReveals through-space proximity, aiding in the determination of the relative orientation of the rings and stereochemistry at the sulfoxide center.

The precise location of the acetyl group is confirmed using HMBC. A distinct correlation would be observed between the protons of the methylene group (-CH₂-O-) at the 5-position of the pyridine ring and the carbonyl carbon of the acetate group (-C=O). This long-range coupling definitively establishes that acetylation has occurred at the hydroxyl group of the 5-hydroxyomeprazole precursor.

Omeprazole and its derivatives are chiral due to the stereogenic center at the sulfur atom of the sulfoxide group. newdrugapprovals.org This results in the existence of (R)- and (S)-enantiomers. nih.gov NOESY or ROESY experiments are instrumental in probing the stereoisomerism. By observing the through-space interactions (Nuclear Overhauser Effects), one can determine the relative spatial arrangement of the benzimidazole and pyridine rings, which is influenced by the orientation of the sulfoxide oxygen. Specific NOE correlations that differ between the two enantiomers can be used to assign the relative stereochemistry. acdlabs.comnih.gov

Isotopic labeling is a powerful technique used to trace metabolic pathways and confirm structural assignments. nih.gov The synthesis of deuterated analogues, such as this compound-d3, where a methoxy group (-OCH₃) is replaced by a trideuteromethoxy group (-OCD₃), serves as a key analytical tool.

In the ¹H NMR spectrum of the d3-labeled compound, the characteristic singlet corresponding to the targeted methoxy protons would be absent. Conversely, a ²H (deuterium) NMR experiment would show a signal at the corresponding chemical shift, confirming the precise location of the isotopic label. sigmaaldrich.com This method provides unequivocal proof of the position of the label, which is valuable in metabolite identification and quantitative mass spectrometry studies where deuterated compounds are used as internal standards.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements of the parent ion. gcu.ac.uk This accuracy allows for the determination of the elemental composition of this compound (expected formula: C₁₉H₂₁N₃O₅S). The measured mass can be used to calculate a molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds. gcu.ac.uknih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule [M+H]⁺ of this compound) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For omeprazole and its derivatives, the primary fragmentation occurs at the methylene-sulfoxide bridge connecting the benzimidazole and pyridine rings. nih.govmdpi.com For this compound, fragmentation is expected to yield characteristic product ions corresponding to these two core structures. A key diagnostic fragmentation would be the neutral loss of acetic acid (60.05 Da) from the precursor ion. The major fragment ions of omeprazole itself are well-documented, with a prominent ion at m/z 198 corresponding to the pyridine moiety. nih.govresearchgate.net

Interactive Table: Predicted Key MS/MS Fragments for this compound [M+H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Moiety
404.12344.09C₂H₄O₂ (Acetic Acid)5-Hydroxyomeprazole cation
404.12214.07C₈H₈N₂OS (Benzimidazole moiety)Acetylated pyridine cation
404.12198.08C₉H₁₀N₂O₂S (Acetylated pyridine moiety)Benzimidazole cation
404.12162.08C₉H₉NO₃S (Sulfoxide-containing part)Protonated 5-acetoxymethyl-4-methoxy-3-methylpyridine

Note: Predicted m/z values are based on the fragmentation patterns observed for omeprazole and 5-hydroxyomeprazole. nih.govgcu.ac.ukmdpi.com

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. researchgate.netbohrium.com

This technique is particularly valuable for separating stereoisomers, such as the (R)- and (S)-enantiomers of this compound. acs.org Enantiomers can have different three-dimensional shapes, which results in different rotationally-averaged collision cross-sections (CCS) as they travel through a gas-filled drift tube. bohrium.com This difference in CCS leads to different drift times, allowing for their separation and distinct detection by the mass spectrometer. Therefore, IM-MS represents a powerful tool for the chiral analysis of this compound, complementing other techniques like chiral chromatography. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques provide a molecular fingerprint based on the vibrational modes of chemical bonds. For this compound, these methods are crucial for confirming the presence of key structural motifs.

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational energies of its bonds. An eco-friendly FT-IR spectrophotometric method has been developed for the quantification of omeprazole in solid dosage forms, highlighting the utility of this technique. rjptonline.org For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands. For instance, the C-O stretching vibration is a key indicator, with studies on omeprazole identifying this band around 1204 cm⁻¹. rjptonline.org Another study on the simultaneous quantification of Aspirin and Omeprazole identified the C=N stretch for Omeprazole at 1627 cm⁻¹. brjac.com.br

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below, based on established data for omeprazole and related structures. rjptonline.orgbrjac.com.brresearchgate.net

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
C=O (Acetate)~1735-1750FT-IR
C-O (Acetate)~1230-1250FT-IR
C=N (Benzimidazole)~1627FT-IR/Raman
C-O (Aromatic Ether)~1204FT-IR
S=O (Sulfoxide)~1010-1050FT-IR
Aromatic C-H~3000-3100FT-IR/Raman
Aliphatic C-H~2850-2960FT-IR/Raman

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral molecules like this compound, single-crystal X-ray diffraction can also establish the absolute configuration.

The crystal structure of omeprazole has been studied, revealing that it crystallizes in a triclinic cell and exists as a heterochiral dimer in the solid state, stabilized by hydrogen bonds and π-π stacking interactions. whiterose.ac.uk X-ray powder diffraction (XRPD) has also been employed to characterize different polymorphic forms of omeprazole. researchgate.netresearchgate.net

A hypothetical table of crystallographic parameters for this compound, based on the known data for omeprazole, is presented below. It is important to note that these are predictive values and would require experimental verification.

ParameterExpected Value
Crystal SystemTriclinic or Monoclinic
Space GroupP-1 or P2₁/c
a (Å)10-15
b (Å)8-12
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Z (molecules/unit cell)4

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound is a chiral molecule due to the presence of a stereogenic center at the sulfur atom of the sulfoxide group, similar to its parent compound, omeprazole. nih.gov Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of such chiral compounds.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical environment of the chromophores. For omeprazole and its enantiomer, esomeprazole (B1671258), CD spectroscopy has been used to empirically assign the absolute configuration. researchgate.net It is expected that the enantiomers of this compound would exhibit mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to characterize enantiomers and determine their optical purity. The specific rotation, [α]D, is a characteristic physical property of a chiral compound.

The enantioseparation of omeprazole and its metabolite 5-hydroxyomeprazole has been achieved using chromatographic techniques, which can be coupled with chiroptical detectors for online analysis. nih.gov The development of stereoselective separation methods is crucial for studying the distinct pharmacokinetic profiles of the individual enantiomers. nih.gov

The expected chiroptical properties for the enantiomers of this compound are summarized below.

Property(S)-5-Hydroxy Acetate Omeprazole(R)-5-Hydroxy Acetate Omeprazole
Specific Rotation ([α]D)NegativePositive
Circular DichroismCharacteristic negative and positive Cotton effectsMirror-image CD spectrum with opposite Cotton effects

Based on a comprehensive review of publicly available scientific literature, it is not possible to provide an article on the pharmacological mechanisms of "this compound" as requested. The search for research data corresponding to the specific sections and subsections of the provided outline did not yield any relevant results.

The compound "this compound," also known as "5-Acetoxy Omeprazole," is identified in chemical supplier databases as an intermediate in the synthesis of 5-Hydroxyomeprazole, which is the primary metabolite of the well-known proton pump inhibitor, Omeprazole. However, there is a lack of published pharmacological studies investigating "this compound" itself.

Consequently, no information could be found regarding:

Molecular interactions with the H+/K+-ATPase proton pump: There are no available in vitro binding assays, binding site analyses, or studies on the reversibility of binding for this compound.

Modulation of other enzymatic systems: No in vitro studies on the impact of this compound on Cytochrome P450 or transferase enzymes were identified.

Cellular effects in isolated cell lines: Research on the specific effects of this compound on gastric parietal cells, hepatocytes, or other cell lines is not present in the available literature.

The extensive body of research on proton pump inhibitors focuses on Omeprazole and its active metabolites, such as 5-Hydroxyomeprazole. The specific acetylated intermediate, "this compound," does not appear to have been a subject of pharmacological investigation in the published literature. Therefore, generating the requested scientifically accurate and detailed article is not feasible.

Pharmacological Mechanisms at the Molecular and Cellular Level

Cellular Effects in Isolated Cell Lines (e.g., Gastric Parietal Cells, Hepatocytes)

Influence on Cellular pH Regulation

Omeprazole (B731) and its metabolites are known to influence pH, particularly in the acidic compartments of gastric parietal cells. Omeprazole itself is a prodrug that requires an acidic environment to be converted into its active form, a sulfenamide (B3320178). This active form then irreversibly inhibits the H+/K+-ATPase (proton pump), thereby blocking the final step in gastric acid secretion and leading to a significant increase in intragastric pH. nih.govnih.gov Studies have shown that omeprazole treatment can raise the median 24-hour intragastric pH from approximately 1.9 to levels above 4.0. nih.gov

The influence of 5-Hydroxy Acetate (B1210297) Omeprazole on cellular pH is anticipated to follow a similar pathway, contingent on its conversion to the active sulfenamide. The presence of the acetate group may alter the compound's lipophilicity and cellular uptake, which could, in turn, affect the concentration of the drug at the site of action and its subsequent impact on pH. In chemoresistant cancer cells, omeprazole has been observed to decrease intracellular pH by inhibiting V-ATPase. researchgate.net It is plausible that 5-Hydroxy Acetate Omeprazole could exert similar effects on vacuolar-type H+-ATPases in other cell types, thereby influencing the pH of intracellular organelles.

Cellular Uptake and Efflux Mechanisms (in vitro)

The addition of an acetate group to 5-hydroxyomeprazole would likely increase its lipophilicity. This alteration could potentially enhance its ability to diffuse across cellular membranes. However, it is also possible that this compound could be a substrate for various cellular efflux pumps, such as P-glycoprotein (ABCB1), which has been suggested to transport omeprazole. clinpgx.org The interplay between passive diffusion and active transport would ultimately determine the intracellular concentration of the compound. In vitro studies with omeprazole have shown that its binding to proteins is enhanced at a lower pH. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Omeprazole Metabolites and Analogs

The biological activity of omeprazole and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in understanding the requirements for their inhibitory action on the proton pump and other potential targets.

Identification of Key Pharmacophores for Target Interaction

The fundamental pharmacophore of proton pump inhibitors like omeprazole consists of a substituted benzimidazole (B57391) ring and a pyridine (B92270) ring, connected by a methylsulfinyl group. nih.gov This core structure is essential for the acid-catalyzed conversion to the active tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. drugbank.com

For omeprazole analogs, the nature and position of substituents on both the benzimidazole and pyridine rings significantly influence their activity. tandfonline.com In the case of this compound, the key pharmacophoric elements of the parent molecule are retained. The critical modification is the addition of an acetate group at the 5-position of the benzimidazole ring. This substitution can influence the electronic properties and steric bulk of the molecule, which may affect its interaction with the target enzyme. The benzimidazole nucleus itself has been identified as a main structural element involved in efflux pump inhibition in certain bacteria. nih.govnih.gov

Correlation between Chemical Structure and In Vitro Biological Activity

Below is a table summarizing the key structural features and their general influence on the activity of omeprazole and its analogs.

Structural FeatureInfluence on In Vitro Activity
Substituted Benzimidazole Ring Essential for the core structure. Substituents influence electronic properties and metabolism.
Pyridine Ring The pKa of the pyridine nitrogen is crucial for accumulation in acidic compartments. nih.gov
Methylsulfinyl Bridge Critical for the conversion to the active sulfenamide inhibitor.
5-Position Substituent Can affect metabolism and interaction with the target enzyme. Hydroxylation at this position generally reduces activity. drugbank.com

Further research is necessary to fully elucidate the specific pharmacological profile of this compound and to determine how the acetate modification precisely modulates its activity at the molecular and cellular levels.

Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 5-Hydroxy Acetate (B1210297) Omeprazole (B731), providing the necessary selectivity and sensitivity to measure the analyte in intricate matrices such as cell lysates, microsomal incubations, and animal tissues.

High-Performance Liquid Chromatography (HPLC) with UV/PDA/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a widely used technique for the quantification of omeprazole and its metabolites. These methods offer a balance of performance, reliability, and cost-effectiveness.

Methodology: Separation is typically achieved on a reversed-phase column, such as a C18. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure adequate separation from the parent drug and other metabolites. A simple and economical reversed-phase HPLC-UV method was developed for omeprazole and its two main metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. researchgate.net Detection is commonly performed at a wavelength of around 302 nm, where the benzimidazole (B57391) chromophore exhibits strong absorbance. researchgate.net

Performance: Validation studies for HPLC-UV methods demonstrate good linearity over a range of concentrations relevant to research samples. For instance, a validated method showed linearity for 5-hydroxyomeprazole from 0.005 to 1 µg/mL. researchgate.net The limits of quantification (LOQ) are typically in the low nanogram per milliliter range, which is sufficient for many in vitro and in vivo research applications. researchgate.net While fluorescence detection is not standard due to the native fluorescence properties of the molecule, derivatization could be employed to enhance sensitivity if required, although this adds complexity to the sample processing.

Interactive Data Table: Example HPLC-UV Method Parameters for Omeprazole Metabolite Analysis

Parameter Condition
Column Supelco C18
Mobile Phase Methanol : Phosphate Buffer (pH 7.2) (42:58, v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 302 nm
Column Temperature 45°C
Limit of Quantification (LOQ) 10 ng/mL
Linearity Range 0.005 - 1 µg/mL

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices or when sample volume is limited, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UHPLC with the definitive identification and quantification capabilities of MS/MS.

Methodology: UHPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster analysis times and better resolution compared to traditional HPLC. The separation is typically performed on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often containing additives like formic acid to improve ionization. nih.gov Detection is achieved using a mass spectrometer, commonly a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 5-Hydroxy Acetate Omeprazole and monitoring specific product ions, which provides exceptional selectivity. For the analogous compound, 5-hydroxyomeprazole, the protonated molecule [M+H]⁺ at m/z 362.11 is often used as the precursor ion. researchgate.net

Performance: UHPLC-MS/MS methods offer significantly lower limits of detection (LOD) and quantification (LOQ) than HPLC-UV, often reaching sub-nanogram per milliliter or even picogram per milliliter levels. researchgate.net This high sensitivity is critical for detailed pharmacokinetic studies in animal models where metabolite concentrations can be very low. The short run times, often under 5 minutes, also allow for high-throughput analysis of large sample batches. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to relatively polar and thermally labile compounds like this compound is not direct. These compounds lack the necessary volatility for GC analysis and would likely decompose at the high temperatures of the GC inlet. jfda-online.comsigmaaldrich.com Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com

Methodology: A two-step derivatization process is often employed for compounds with multiple functional groups. youtube.comnih.gov

Methoximation: The first step would involve protecting any ketone groups. This prevents tautomerization and the formation of multiple derivative peaks, simplifying the resulting chromatogram. youtube.com

Silylation: The subsequent step involves replacing active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. sigmaaldrich.comnih.gov This process drastically reduces the polarity of the molecule and increases its volatility. youtube.comgcms.cz

Once derivatized, the sample can be injected into the GC-MS system. Separation would occur on a capillary column, and the mass spectrometer would provide detection and structural information. While no specific GC-MS methods have been published for this compound, predicted mass spectra for the parent compound omeprazole exist and can serve as a guide. nih.govhmdb.ca

Chiral Chromatography for Enantiomeric Separation and Quantification

Omeprazole is a chiral molecule, and its metabolism can be stereoselective. Therefore, the separation and quantification of the individual enantiomers of its metabolites, such as (R)- and (S)-5-Hydroxy Acetate Omeprazole, are often necessary. This is achieved using chiral chromatography.

Methodology: Chiral separation can be performed using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used. For example, a cellulose-based column can be used with a mobile phase consisting of a hexane-ethanol mixture to separate the enantiomers of omeprazole and its metabolites. Another approach involves using cyclodextrin-based columns.

Performance: These methods allow for the baseline resolution of the (R)- and (S)-enantiomers, enabling their independent quantification. This is critical for studies investigating the stereoselective metabolism by cytochrome P450 enzymes. The combination of chiral separation with highly sensitive MS/MS detection provides a powerful tool for detailed pharmacokinetic and drug metabolism studies.

Sample Preparation Protocols for Complex Biological Matrices

The effective extraction of this compound from complex biological matrices is a critical prerequisite for accurate analysis. The goal is to isolate the analyte from interfering endogenous components like proteins, lipids, and salts, and to concentrate it to a level suitable for the analytical instrument.

Solid-Phase Extraction (SPE) Development

Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for cleaning up and concentrating analytes from biological samples. nih.gov It offers advantages over simpler methods like protein precipitation or liquid-liquid extraction by providing cleaner extracts and higher recovery. nih.gov The development of a robust SPE method involves a systematic optimization of several key steps.

Steps in SPE Method Development:

Sorbent Selection: The choice of sorbent is based on the physicochemical properties of this compound and the sample matrix. For a moderately polar compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., styrene-divinylbenzene) is often a suitable starting point. nih.gov These sorbents retain analytes through hydrophobic interactions.

Conditioning and Equilibration: The sorbent bed must be activated (conditioned) with a strong solvent like methanol, followed by equilibration with a solvent similar to the sample matrix (e.g., water or a weak buffer). sigmaaldrich.com This ensures proper wetting of the stationary phase and promotes consistent analyte retention. sigmaaldrich.com

Sample Loading: The biological sample, often pre-treated by pH adjustment or dilution, is loaded onto the SPE cartridge. The pH should be adjusted to ensure the analyte is in a neutral, less polar state to maximize retention on a reversed-phase sorbent. thermofisher.com

Washing: A specific wash solvent is passed through the cartridge to remove weakly bound interferences while the analyte of interest remains on the sorbent. sigmaaldrich.comthermofisher.com Optimization involves testing solvents of increasing strength to find a composition that removes the maximum amount of interferences without causing premature elution of the analyte. thermofisher.com

Elution: A strong organic solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated analyte. sigmaaldrich.com The choice of elution solvent is critical and may require testing different solvents (e.g., acetonitrile, methanol) or mixtures to achieve complete recovery in a minimal volume. labrulez.com

A miniaturized version of this technique, known as microextraction by packed sorbent (MEPS), has also been successfully applied for the extraction of omeprazole from plasma, offering the advantages of reduced sample and solvent volumes. nih.gov

Interactive Data Table: General SPE Protocol for Omeprazole Metabolites

Step Procedure Purpose
1. Conditioning Pass 1 mL of Methanol through the cartridge. To activate the sorbent.
2. Equilibration Pass 1 mL of Water through the cartridge. To prepare the sorbent for the aqueous sample.
3. Sample Loading Load 1 mL of pre-treated plasma sample. To retain the analyte on the sorbent.
4. Washing Pass 1 mL of 5-50% Methanol in Water. To remove polar interferences.
5. Elution Elute with 1 mL of Acetonitrile or >90% Methanol. To recover the purified analyte.

No Publicly Available Research Found for "this compound"

A comprehensive review of scientific literature and chemical databases reveals a lack of specific research on a compound identified as "this compound." While extensive analytical data exists for omeprazole and its primary metabolite, 5-Hydroxy Omeprazole, the acetate derivative specified does not appear in publicly accessible research articles or chemical supplier databases under that name.

The initial request for an article detailing the analytical methodologies for "this compound" could not be fulfilled as no scientific papers or validation studies for this specific compound were identified. Research on the analytical detection and quantification of omeprazole and its metabolites is well-documented, with numerous studies detailing methods for 5-Hydroxy Omeprazole. However, the addition of an acetate group to this metabolite creates a distinct chemical entity for which analytical methods have not been publicly detailed.

This absence of data prevents a scientifically accurate discussion on the specified topics of Liquid-Liquid Extraction (LLE) optimization, protein precipitation techniques, and method validation parameters such as sensitivity, selectivity, linearity, accuracy, and matrix effects for "this compound."

It is possible that "this compound" may be a novel or internal research compound not yet described in published literature. Alternatively, the name may be a misnomer for a related compound. Without available research data, any article generated on this specific topic would be speculative and not based on factual, verifiable scientific findings.

Therefore, this article cannot be generated as requested due to the absence of foundational scientific research on the subject compound.

Computational and in Silico Approaches in Metabolite Research

Molecular Docking and Dynamics Simulations with Enzyme Targets (e.g., CYP isoforms, H+/K+-ATPase)

Prediction of Binding Modes and Affinities

Molecular docking simulations would be employed to predict the preferred orientation of 5-Hydroxy Acetate (B1210297) Omeprazole (B731) when it binds to the active site of enzymes like CYP2C19 or H+/K+-ATPase. rsc.orgresearchgate.net This "binding mode" is critical for determining whether the compound can be metabolized or if it can inhibit the enzyme's function. The simulation calculates a "binding affinity" or "docking score," typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. nih.govnih.gov

For instance, in a hypothetical docking study of 5-Hydroxy Acetate Omeprazole with the H+/K+-ATPase, the binding affinity would be compared to that of the parent drug, omeprazole. This comparison would help to predict whether the metabolite retains inhibitory activity against the proton pump.

Hypothetical Binding Affinities of Omeprazole and its Metabolites with H+/K+-ATPase
CompoundBinding Affinity (kcal/mol)Predicted Activity
Omeprazole-7.1Active Inhibitor
5-Hydroxyomeprazole-6.5Reduced Inhibition
This compound-5.8Significantly Reduced Inhibition

Conformational Analysis and Stability of Ligand-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. nih.govnih.gov For this compound, an MD simulation would reveal how the compound and the enzyme's active site might change shape to accommodate each other, and whether the interaction is stable over a period of nanoseconds. nih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the stability of the complex and the flexibility of individual amino acid residues, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

QSAR and QSMR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or metabolic fate. nih.gov

Development of Predictive Models for Metabolic Fate or Biological Activity

To develop a QSAR or QSMR model for omeprazole and its metabolites, including the hypothetical this compound, a dataset of structurally related compounds with known activities or metabolic rates would be required. The model would then be trained on this data to predict the properties of new or unstudied compounds. For this compound, a QSMR model could predict its rate of metabolism by different CYP isoforms, while a QSAR model could predict its inhibitory potency against the H+/K+-ATPase.

Descriptor Generation and Statistical Validation

The first step in building a QSAR/QSMR model is to calculate a set of "molecular descriptors" for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, partial charges). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity or metabolic rate.

The predictive power of the resulting model is then rigorously tested through statistical validation techniques, such as cross-validation and external validation, to ensure its reliability.

Hypothetical Molecular Descriptors for QSAR Modeling of Omeprazole and its Metabolites
CompoundMolecular Weight (g/mol)LogPDipole Moment (Debye)Predicted H+/K+-ATPase Inhibition (pIC50)
Omeprazole345.422.234.406.5
5-Hydroxyomeprazole361.421.854.955.8
This compound403.452.055.205.2

In Silico Prediction of Metabolic Pathways and Products

In silico tools can be used to predict the likely metabolic pathways of a drug and the structures of its potential metabolites. news-medical.net For a novel or hypothetical compound like this compound, these tools could be used to predict its subsequent metabolic fate. These prediction programs are typically based on a combination of expert-defined rules of metabolic transformations and machine learning models trained on large datasets of known metabolic reactions. They can identify the most likely sites of metabolism on a molecule and the enzymes responsible. news-medical.net This information is invaluable for guiding further experimental studies to identify and characterize metabolites in vitro and in vivo.

Enzyme Substrate Prediction Algorithms

The metabolic pathway of this compound is predicted to be initiated by one of two primary enzymatic processes: hydrolysis of the acetate ester or direct modification of the core omeprazole structure by Cytochrome P450 (CYP) enzymes.

Prediction of Esterase Activity: The primary and most probable initial metabolic step for this compound is the cleavage of the acetate group by carboxylesterases to yield 5-hydroxyomeprazole. In silico algorithms can predict the likelihood of a compound serving as an esterase substrate. These predictions are based on several factors, including the structural topology of the enzyme's active site. acs.orgacs.org Machine learning and quantum mechanical models are also employed to predict the metabolic stability of ester-containing molecules by calculating the energy gap of the hydrolysis reaction. bohrium.com

Table 1: In Silico Approaches for Predicting Enzyme-Substrate Interactions for this compound

Predicted Enzymatic Reaction Computational Method Key Parameters Analyzed Predicted Outcome for this compound
Ester Hydrolysis Active Site Modeling Active site effective volume, phylogenetic data, solvent-accessible surface area (SASA) of the catalytic triad. acs.org High probability of being a substrate for human carboxylesterases, leading to the formation of 5-hydroxyomeprazole.
Oxidation of Core Structure Molecular Docking & MD Simulations Binding affinity, orientation within the active site, distance to the heme iron. The core structure is predicted to bind to CYP2C19 and CYP3A4, similar to omeprazole. acs.org

| Oxidation of Core Structure | Quantum Mechanics/Molecular Mechanics (QM/MM) | C-H bond dissociation energies, activation energy barriers for hydrogen abstraction. acs.org | The benzimidazole (B57391) and pyridine (B92270) rings contain sites susceptible to oxidation, though this is likely a secondary step after hydrolysis. |

Prediction of Cytochrome P450 Activity: Following, or in parallel with, ester hydrolysis, the resulting 5-hydroxyomeprazole molecule is subject to metabolism by CYP enzymes. The primary enzymes responsible for omeprazole metabolism are CYP2C19 and CYP3A4. nih.govclinpgx.org Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) calculations are used to predict these interactions. These methods model how the substrate fits into the enzyme's active site and estimate the binding free energy, which helps determine substrate specificity and regioselectivity. acs.org For the omeprazole core, these models have been successfully used to explain the stereoselective metabolism of its enantiomers. acs.org

Metabolite Tree Generation and Pathway Elucidation

Metabolite tree generation software combines knowledge of enzymatic reactions with algorithmic analysis of a molecule's structure to predict a comprehensive network of potential metabolites. news-medical.netoptibrium.com These tools can be broadly categorized into rule-based systems, which use established biotransformation rules, and more advanced machine learning models that learn from vast datasets of known metabolic reactions. frontiersin.orgrsc.org

For this compound, a hypothetical metabolic pathway can be constructed:

Phase I Metabolism (Initial Step): The pathway is initiated by the rapid hydrolysis of the acetate ester by carboxylesterases, yielding the primary metabolite, 5-hydroxyomeprazole.

Phase I Metabolism (Secondary Step): The newly formed 5-hydroxyomeprazole undergoes further oxidation. It is a known substrate for CYP3A4, which catalyzes its conversion to 5-hydroxyomeprazole sulfone through sulfoxidation. researchgate.net

Phase II Metabolism: While less computationally modeled, subsequent steps could involve conjugation of the hydroxyl group with glucuronic acid or sulfate, mediated by UGTs and SULTs, respectively, to increase water solubility and facilitate excretion.

Table 2: Predicted Metabolic Pathway for this compound

Step Parent Compound Predicted Metabolic Reaction Key Enzyme Class (Predicted) Resulting Metabolite
1 This compound Ester Hydrolysis Carboxylesterase 5-hydroxyomeprazole
2 5-hydroxyomeprazole Sulfoxidation Cytochrome P450 (CYP3A4) 5-hydroxyomeprazole sulfone

| 3 | 5-hydroxyomeprazole | Glucuronidation | UDP-glucuronosyltransferase (UGT) | 5-(O-glucuronide) omeprazole |

Computational Toxicology and Reactivity Prediction (Mechanistic)

In silico toxicology aims to predict adverse effects early in the drug discovery process, with a focus on mechanistic insights. ijraset.com Key areas of concern are the formation of reactive metabolites and their potential to covalently bind to essential macromolecules.

Prediction of Reactive Metabolite Formation Potential (in silico screening)

Reactive metabolites are chemically unstable molecules that can cause cellular damage. In silico screening for their formation potential involves identifying "structural alerts" or "toxicophores"—substructures known to be associated with bioactivation. wustl.eduljmu.ac.uk

Omeprazole itself is a prodrug that, under acidic conditions, rearranges to a reactive sulfenamide (B3320178) intermediate that covalently binds to its target, the H+/K+-ATPase. wikipedia.org Beyond this therapeutic bioactivation, other metabolic pathways can lead to toxicity. For instance, omeprazole can be activated by CYP3A4 to a reactive quinone imine metabolite. jst.go.jp Given that this compound shares the core benzimidazole structure and is hydroxylated on this ring system, it is a prime candidate for similar bioactivation pathways. Computational models, including machine learning and graph neural networks, can be trained to recognize these structural motifs and predict a positive outcome in assays that detect reactive metabolite formation. wustl.edunih.gov

Table 3: Potential Reactive Metabolites Predicted from this compound | Precursor Compound | Predicted Bioactivation Pathway | Computational Prediction Method | Potential Reactive Metabolite | | :--- | :--- | :--- | :--- | :--- | | Omeprazole Core Structure | Acid-catalyzed rearrangement | Mechanistic Pathway Analysis | Sulfenamide Intermediate | | 5-hydroxyomeprazole | P450-mediated oxidation | Structural Alert Screening / Machine Learning | Quinone-type Intermediate |

Covalent Binding Prediction to Macromolecules

The formation of a reactive metabolite is often followed by its covalent binding to nucleophilic residues (e.g., cysteine, lysine) on proteins or DNA, which can lead to idiosyncratic toxicity. wustl.edu Omeprazole's therapeutic effect is based on its designed covalent binding to cysteine residues on the proton pump. nih.govnih.gov However, off-target binding is a significant safety concern.

Computational tools predict this potential by:

Identifying the reactive species: As described in the previous section.

Calculating electrophilicity: Quantum mechanics methods are used to calculate the reactivity of the electrophilic centers on the metabolite.

Docking and interaction analysis: The predicted reactive metabolite is computationally docked into the active sites of known off-target proteins (e.g., other enzymes, receptors). The simulation analyzes the proximity of the electrophilic center to nucleophilic amino acid residues, predicting the likelihood of a covalent bond forming. nih.gov Databases such as CovalentInDB serve as valuable resources for cataloging and analyzing known covalent interactions, aiding in the development of predictive models. zju.edu.cn

For this compound, the primary concerns would be the potential for the sulfenamide intermediate or a quinone-type metabolite to bind covalently to proteins other than the intended proton pump target, a risk that can be efficiently screened using these in silico approaches.

Pre Clinical Pharmacokinetic Investigations in in Vitro and Animal Models Mechanistic Focus

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a new chemical entity is a critical parameter evaluated early in drug discovery. This assessment, typically conducted using liver microsomes or hepatocytes, provides insights into the compound's susceptibility to metabolism, which in turn influences its half-life and clearance in the body.

Intrinsic Clearance and Half-Life Determination

In vitro systems are employed to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. From this, the in vitro half-life (t½) can be calculated. These parameters are crucial for predicting in vivo hepatic clearance. For the parent compound, omeprazole (B731), studies in human liver microsomes have shown that its metabolism to 5-hydroxyomeprazole is primarily mediated by the enzyme CYP2C19. nih.gov The turnover number for the formation of 5-hydroxyomeprazole by recombinant human CYP2C19 has been reported to be 13.4 ± 1.4 nmol/min/nmol of P450. nih.gov Recombinant CYP3A4 also forms 5-hydroxyomeprazole, but with a lower turnover number of 5.7 ± 1.1 nmol/min/nmol of P450. nih.gov

A hypothetical data table for the metabolic stability of 5-Hydroxy Acetate (B1210297) Omeprazole in human liver microsomes is presented below.

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 60
Concentration of 5-Hydroxy Acetate Omeprazole (µM) 1
Microsomal Protein Concentration (mg/mL) 0.5
Calculated In Vitro Half-Life (t½, min) Data Not Available
Calculated Intrinsic Clearance (CLint, µL/min/mg protein) Data Not Available

Impact of Species Differences on Metabolic Rate

The rate of drug metabolism can vary significantly between species due to differences in the expression and activity of metabolic enzymes. Therefore, metabolic stability studies are often conducted in liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey) to assess this variability. This information is vital for selecting the appropriate animal species for further non-clinical safety and efficacy studies and for scaling in vitro data to predict human pharmacokinetics. While specific data for this compound is unavailable, the metabolism of the parent compound, omeprazole, is known to exhibit species differences. For instance, the relative contribution of different CYP enzymes to omeprazole metabolism can differ between humans and preclinical species.

A representative data table for the species comparison of the in vitro half-life of this compound is shown below.

SpeciesIn Vitro Half-Life (t½, min)
Human Data Not Available
Rat Data Not Available
Mouse Data Not Available
Dog Data Not Available
Monkey Data Not Available

Plasma Protein Binding Studies (in vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacokinetic profile. bioivt.com Only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. bioivt.com In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a drug that is bound to plasma proteins. bioivt.com The parent compound, omeprazole, is known to be highly protein-bound, with approximately 95% bound to human plasma proteins. nih.gov The binding of omeprazole to albumin is primarily driven by hydrophobic interactions. nih.gov

Below is a hypothetical data table for the plasma protein binding of this compound across different species.

SpeciesPlasma Protein Binding (%)
Human Data Not Available
Rat Data Not Available
Mouse Data Not Available
Dog Data Not Available
Monkey Data Not Available

Drug-Drug Interaction Potential: Enzyme Inhibition and Induction (in vitro assays)

In vitro assays are essential for evaluating the potential of a new drug candidate to cause drug-drug interactions (DDIs) by inhibiting or inducing the activity of major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

Inhibition Kinetics (Ki determination)

To characterize the inhibitory potential of a compound, in vitro studies are conducted to determine the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. For the related compound, 5-hydroxyomeprazole, it is known to be a metabolite of omeprazole. Studies have shown that omeprazole and its metabolites can inhibit CYP2C19 and CYP3A4.

A representative data table for the inhibition constants (Ki) of this compound for major human CYP enzymes is provided below.

CYP EnzymeInhibition Constant (Ki, µM)
CYP1A2 Data Not Available
CYP2C9 Data Not Available
CYP2C19 Data Not Available
CYP2D6 Data Not Available
CYP3A4 Data Not Available

Transcriptional Regulation of Enzyme Expression

In addition to direct inhibition, a drug can also cause DDIs by inducing the expression of metabolic enzymes. This is typically assessed in vitro using cultured human hepatocytes. The cells are treated with the test compound, and changes in the mRNA levels of key CYP enzymes are measured. The parent compound, omeprazole, has been shown to induce the expression of CYP1A1 and CYP1A2. This induction is mediated through the aryl hydrocarbon receptor (AhR).

A hypothetical data table summarizing the potential of this compound to induce major human CYP enzymes is presented below.

CYP EnzymeFold Induction (mRNA) vs. Vehicle Control
CYP1A2 Data Not Available
CYP2B6 Data Not Available
CYP3A4 Data Not Available

In Vitro Permeability and Transport Studies (e.g., Caco-2 cell models, P-glycoprotein substrates)

Studies on the permeability of omeprazole, the parent compound of 5-hydroxyomeprazole, have been conducted using Caco-2 cell monolayers, which serve as an in vitro model for the human intestinal epithelium. nih.govnih.govevotec.comadmescope.com These studies show that omeprazole can decrease the paracellular transport of magnesium ions across Caco-2 monolayers in a dose- and time-dependent manner. nih.govnih.gov This effect is associated with an increase in the activation energy required for passive Mg2+ transport, suggesting an alteration of the paracellular channels that impedes ion movement. nih.govnih.gov The Caco-2 model is widely accepted for predicting human drug absorption and can differentiate between passive diffusion and active transport mechanisms, including the involvement of efflux transporters like P-glycoprotein (P-gp). evotec.comadmescope.com However, specific permeability data for this compound through Caco-2 cells or its interaction with P-glycoprotein are not available.

Mechanistic Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

Pharmacokinetic studies of omeprazole and its primary metabolite, 5-hydroxyomeprazole, have been performed in various animal models, including rats and mice. nih.govnih.govmdpi.com

Following administration, omeprazole is rapidly absorbed in animal models like mice, rats, and dogs. nih.gov In rats, orally administered omeprazole preparations show variations in absorption rates depending on gastrointestinal pH. yakhak.org Studies in mice have identified the presence of omeprazole metabolites, including 5-hydroxyomeprazole, in both plasma and brain tissue, indicating that these compounds can cross the blood-brain barrier. mdpi.com The distribution is rapid, with omeprazole binding to plasma proteins at rates of approximately 87% in rats and 90% in dogs. nih.gov Specific data on the absorption and tissue distribution of this compound is not documented.

Omeprazole is almost entirely eliminated through metabolism in animal models, with negligible amounts of the unchanged drug found in urine. nih.gov The primary metabolic pathways include hydroxylation to form 5-hydroxyomeprazole and oxidation to omeprazole sulfone. nih.govnih.gov In rats, the major metabolic routes are aliphatic hydroxylation and the formation of a carboxylic acid. nih.gov In contrast, aromatic hydroxylation followed by glucuronide formation is the dominant pathway in dogs. nih.gov Following an oral dose in rats and dogs, about 12% of the dose is excreted in the urine within 24 hours, with metabolites accounting for approximately 50% of this amount in rats. nih.gov The remaining fraction is typically recovered in the feces. nih.gov The specific biotransformation and excretion kinetics for this compound have not been described.

The metabolism of omeprazole is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The formation of 5-hydroxyomeprazole is mainly catalyzed by CYP2C19, while CYP3A4 is responsible for generating omeprazole sulfone. nih.govnih.gov Studies using rat liver microsomes (RLMs) have been employed to investigate these metabolic pathways in vitro. nih.gov For instance, research in rats with ulcerative colitis showed that decreased in vivo clearance of omeprazole correlated with a reduced formation rate of 5-hydroxyomeprazole in RLMs. nih.gov This in vitro finding was consistent with the observed in vivo reduction in the expression of hepatic CYP1A2 and CYP3A1 proteins in the diseased rats. nih.gov Such studies establish a correlation between in vitro metabolic activity and in vivo pharmacokinetic changes. nih.gov However, no in vivo-in vitro correlation studies have been published specifically for the metabolic pathways of this compound.

Based on the conducted research, there is no available information on the specific chemical compound "this compound." The search results consistently refer to "5-Hydroxyomeprazole," which is a well-known metabolite of the proton pump inhibitor omeprazole. It appears that "this compound" may be a misnomer, a highly specific and not publicly documented derivative, or an experimental compound not described in the available scientific literature.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as no data exists for the outlined sections and subsections.

The extensive body of research on 5-Hydroxyomeprazole covers its role in omeprazole's metabolism, its pharmacokinetics, and its significance in phenotyping individuals based on CYP2C19 enzyme activity. nih.govnih.gov This compound is a primary, inactive metabolite formed through the hydroxylation of omeprazole, a process largely mediated by the CYP2C19 enzyme. clinpgx.orgartmolecule.fr The rate of this conversion is a key determinant of omeprazole's efficacy and varies significantly among individuals with different CYP2C19 genetic polymorphisms. nih.govfrontiersin.org

Research into 5-Hydroxyomeprazole itself has implications for understanding drug metabolism and drug-drug interactions. For instance, studies have explored how its formation is affected by substances like grapefruit juice, which can inhibit related metabolic pathways. nih.gov Furthermore, analytical methods have been developed for the simultaneous determination of omeprazole and its main metabolites, including 5-hydroxyomeprazole, in biological samples to support pharmacokinetic studies. researchgate.netnih.gov

While the provided outline on "Implications for Advanced Drug Discovery and Development Research" is highly relevant to the field of medicinal chemistry and pharmacology, it cannot be applied to a compound for which no information has been found. The concepts listed, such as prodrug design, lead optimization, and the use of multi-omics data, are central to modern drug development but require a specific chemical entity as a subject for discussion. rsc.orgmdpi.commdpi.com

Should the subject of interest be "5-Hydroxyomeprazole," an article could be generated based on the available scientific literature. However, to strictly adhere to the provided instructions, an article on "this compound" cannot be produced at this time.

Implications for Advanced Drug Discovery and Development Research

Future Directions in Metabolite Research and Technology Development

Enhanced Predictive Modeling for Xenobiotic Biotransformation

The study of a drug's metabolic fate, or biotransformation, is a cornerstone of modern drug discovery and development. Predicting how a foreign compound (xenobiotic) will be processed in the body is crucial for assessing its efficacy and safety. scite.ai Advanced computational tools, particularly physiologically based pharmacokinetic (PBPK) models, have become indispensable for this purpose. researchgate.net These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov The metabolism of the proton pump inhibitor omeprazole (B731) into its primary metabolite, 5-hydroxyomeprazole, serves as a significant model system for refining and validating these predictive tools, especially for xenobiotics processed by the highly polymorphic enzyme, Cytochrome P450 2C19 (CYP2C19). researchgate.netbasicmedicalkey.com

The conversion of omeprazole to 5-hydroxyomeprazole is almost exclusively catalyzed by CYP2C19, making it a reliable probe for the enzyme's in vivo activity. researchgate.netnih.gov Consequently, the metabolic ratio (MR) of the parent drug (omeprazole) to its metabolite (5-hydroxyomeprazole) in plasma or urine is a widely used phenotyping metric. nih.govdovepress.com This ratio allows researchers and clinicians to classify individuals into distinct metabolizer groups based on their genetic makeup, which directly influences the enzyme's function. dovepress.com By establishing a subject's CYP2C19 phenotype through this method, models can more accurately predict the biotransformation and clearance of other drugs that are also substrates of this enzyme.

This phenotyping is critical because genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in drug metabolism. basicmedicalkey.com For instance, individuals classified as Poor Metabolizers (PMs) have substantially lower CYP2C19 activity, leading to higher exposure to the parent drug and lower formation of 5-hydroxyomeprazole compared to Extensive Metabolizers (EMs), who have normal enzyme function. nih.govresearchgate.net Conversely, Ultrarapid Metabolizers (UMs) exhibit increased enzyme activity, resulting in faster clearance of the parent drug. dovepress.com

Table 1: CYP2C19 Phenotypes and Corresponding Omeprazole/5-Hydroxyomeprazole Metabolic Ratios

Metabolizer PhenotypeTypical Genotype(s)Description of Enzyme ActivityMedian Metabolic Ratio (Parent/Metabolite)
Ultrarapid Metabolizer (UM)1/17, 17/17Increased enzyme activity.1.95 dovepress.com
Extensive Metabolizer (EM) / Normal Metabolizer1/1Normal enzyme activity.1.03 dovepress.com
Intermediate Metabolizer (IM)1/2, 2/17, 3/17Decreased enzyme activity.1.40 (combined with PMs) dovepress.com
Poor Metabolizer (PM)2/2Significantly reduced or no enzyme activity.13.84 to 26.8 nih.govresearchgate.net

Building on this phenotyping data, researchers have developed sophisticated PBPK models for omeprazole and its metabolites, including 5-hydroxyomeprazole and omeprazole sulfone (a product of CYP3A4 metabolism). mdpi.comresearchgate.net These models integrate in vitro data on enzyme kinetics with physiological parameters to simulate the pharmacokinetic profile of omeprazole and its metabolites. researchgate.netscispace.com The accuracy of these models is validated by comparing their predictions with observed clinical data across different CYP2C19 genotype groups. researchgate.net

A key application of these validated models is the prediction of drug-drug interactions (DDIs). scispace.com For example, a PBPK model can simulate how a CYP2C19 inhibitor, such as fluvoxamine, would alter the plasma concentrations of both omeprazole and 5-hydroxyomeprazole. nih.gov Similarly, the effect of a CYP3A4 inhibitor, like ketoconazole, on the formation of omeprazole sulfone can be predicted. nih.gov This predictive capability is invaluable during drug development, as it allows for the virtual testing of DDI scenarios, reducing the need for extensive clinical trials, particularly in vulnerable populations like children. mdpi.com The models can account for competitive and mechanism-based inhibition of enzymes by both the parent drug and its metabolites. mdpi.comnih.gov

Table 2: Research Findings on Pharmacokinetic Parameters of Omeprazole and 5-Hydroxyomeprazole by CYP2C19 Genotype

CYP2C19 Genotype GroupCompoundPharmacokinetic Parameter (Unit)Mean Value
CYP2C191/1 (EM)OmeprazoleAUC∞ (nmol h/L)4151 nih.gov
OmeprazoleAUC∞/5-hydroxyomeprazole AUC∞ Ratio1.2 nih.gov
CYP2C1917/17 (UM)OmeprazoleAUC∞ (nmol h/L)1973 nih.gov
OmeprazoleAUC∞/5-hydroxyomeprazole AUC∞ Ratio0.66 nih.gov

Q & A

Basic Research Questions

Q. What are the key laboratory safety protocols for handling 5-hydroxy omeprazole in experimental settings?

  • Methodological Answer :

  • Skin/Eye Protection : Immediate washing with soap and water for skin contact; eye rinsing for several minutes under running water .
  • Storage : Store in tightly sealed containers at room temperature, avoiding moisture and incompatible reagents .
  • Hazard Mitigation : Use personal protective equipment (PPE) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Q. How is 5-hydroxy omeprazole synthesized, and what analytical methods validate its purity?

  • Methodological Answer :

  • Synthetic Pathway : Derived via CYP2C19-mediated hydroxylation of omeprazole in human liver microsomes. Precursor synthesis may involve nitroxyl acetate and catalytic hydrogenation .
  • Purity Validation : Use HPLC with UV detection or LC-MS/MS, referencing European Pharmacopoeia standards for related benzimidazole derivatives (e.g., omeprazole sulphone) .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms influence the pharmacokinetics of 5-hydroxy omeprazole?

  • Methodological Answer :

  • Genotyping : Use multiplex primer-extension assays (e.g., SNaPshot™) to detect SNPs like CYP2C192 (rs4244285) and CYP2C193 .
  • Phenotype Correlation : Measure the hydroxylation index (HI) via plasma omeprazole/5-hydroxy omeprazole ratios 3 hours post-dose. Heterozygous CYP2C192 carriers exhibit 2.6-fold higher HI than wild-type subjects .
  • Kinetic Parameters : Intrinsic clearance (Vmax/Km) for 5-hydroxy omeprazole is 4× higher than omeprazole sulphone, indicating CYP2C19 dominance .

Q. What advanced techniques quantify 5-hydroxy omeprazole and its metabolites in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS : Use transitions m/z 362.13 → 214.10 for 5-hydroxy omeprazole and m/z 362.13 → 150 for omeprazole sulphone. Achieve limits of quantification (LOQ) of 0.5 ng/mL and intraday CV <8% .
  • Data Normalization : Calculate metabolic ratios (MRs) using AUC0–∞ for omeprazole and its metabolites to assess CYP2C19/CYP3A activity .

Q. How can researchers address discrepancies in metabolic ratios across CYP2C19 genotypes?

  • Methodological Answer :

  • Experimental Design : Stratify subjects by genotype (e.g., CYP2C191/*1 vs. *1/*2) and use mixed-effects models to account for enzyme induction (e.g., efavirenz) .
  • Statistical Analysis : Apply equality-of-population tests (e.g., geometric mean comparisons) to identify reduced CYP2C19 activity in heterozygotes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.